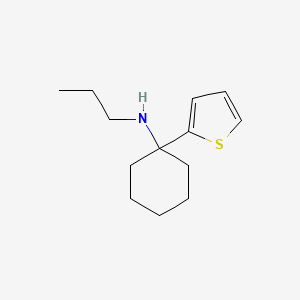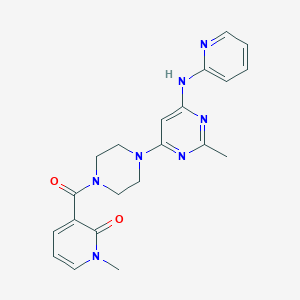
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. The key steps include:
Esterification: The initial step involves the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester.
Silylation: The next step involves the reaction of the methyl ester with 3-trimethoxysilylpropyl chloride under basic conditions to introduce the trimethoxysilylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and siloxanes.
Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.
Substitution Reactions: Substituted silanes.
Applications De Recherche Scientifique
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials.
Chemistry: Employed in the synthesis of hybrid organic-inorganic materials.
Biology: Potential use in the development of biocompatible materials for medical applications.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mécanisme D'action
The compound exerts its effects primarily through the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This mechanism enhances the adhesion and compatibility of the compound with different materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane coupling agent used in similar applications.
N-(3-trimethoxysilylpropyl)diethylenetriamine: A silane compound with multiple amine groups, used for surface modification and adhesion promotion.
Uniqueness
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and coatings.
Propriétés
Numéro CAS |
26936-30-1 |
|---|---|
Formule moléculaire |
C17H34O7Si |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C17H34O7Si/c1-9-17(4,15(19)20-5)13-16(2,3)14(18)24-11-10-12-25(21-6,22-7)23-8/h9-13H2,1-8H3 |
Clé InChI |
QWWNLTZXUBYHRY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OC)(OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


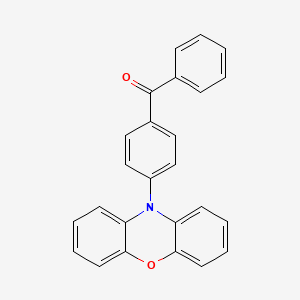
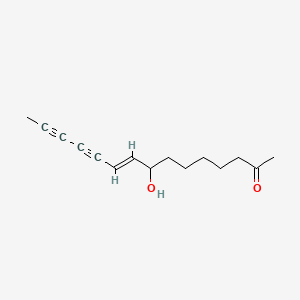
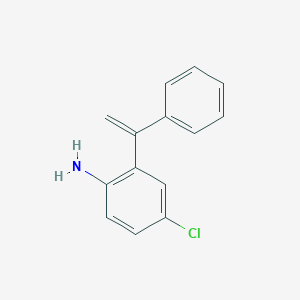
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
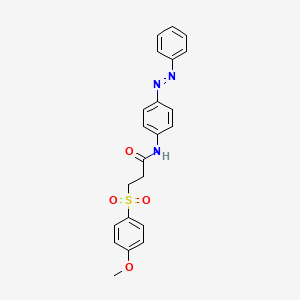
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
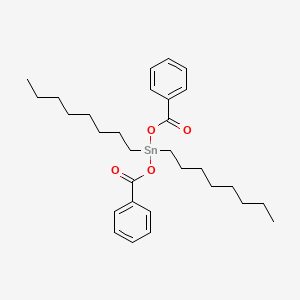
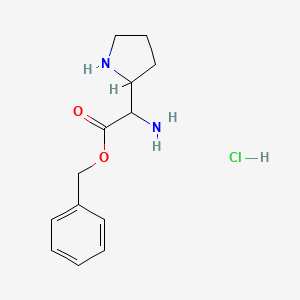
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
